Naloxone hydrochloride dihydrate

Vue d'ensemble

Description

Naloxone hydrochloride dihydrate is a synthetic opioid antagonist used primarily to counteract the effects of opioid overdose. It has a high affinity for μ-opioid receptors, where it acts as an inverse agonist, rapidly displacing opioids from these receptors and reversing their effects . This compound is crucial in emergency medicine for its ability to restore normal respiration in individuals experiencing opioid-induced respiratory depression .

Mécanisme D'action

Target of Action

Naloxone hydrochloride dihydrate primarily targets the μ-opioid receptors . These receptors are a class of opioid receptors with high affinity for enkephalins and beta-endorphins . They play a crucial role in analgesia, and are also involved in the reward system and addictive behavior .

Mode of Action

Naloxone is a specific, competitive opioid antagonist . It acts at opioid receptors with agonist or mixed agonist-antagonist activity . More specifically, naloxone has a high affinity for μ-opioid receptors, where it acts as an inverse agonist , causing the rapid removal of any other drugs bound to these receptors . This competitive displacement of opioid agonists at the μ-opioid receptor (MOR) is the primary mechanism of action .

Biochemical Pathways

The primary biochemical pathway affected by naloxone involves the down-regulation and desensitization of opioid receptors and protein kinase C stimulation . In conjunction with calcium salts, naloxone has been proposed to participate in the control of calcium turnover and the pain and functional activity of endocrine glands .

Pharmacokinetics

Naloxone is rapidly eliminated due to high clearance, with a half-life of 60-120 minutes . Its metabolites are inactive . Major routes for administration are intravenous, intramuscular, and intranasal, the latter primarily for take-home naloxone . Nasal bioavailability is about 50% . The duration of action of 1 mg intravenous (IV) is 2 hours, possibly longer by intramuscular and intranasal administration .

Result of Action

Naloxone is used to block or reverse the effects of opioid drugs, particularly within the setting of drug overdoses . It can rapidly reverse life-threatening symptoms such as respiratory depression, reduced heart rate, slurred speech, drowsiness, and constricted pupils . If untreated, these symptoms can progress to vomiting, absent pulse and breathing, loss of consciousness, and even death .

Action Environment

The action of naloxone can be influenced by environmental factors. For example, the absorption and onset of action of intranasal naloxone are similar to intramuscular naloxone, but are slower than intravenous naloxone . The delayed onset can create a false impression that the dose was inadequate and may result in unnecessary redosing and opioid withdrawal symptoms . Therefore, it’s important to ensure appropriate intervals between each dose along with rescue breaths .

Analyse Biochimique

Biochemical Properties

Naloxone hydrochloride dihydrate has a high affinity for μ-opioid receptors, where it acts as an inverse agonist . This means it binds to these receptors and induces a pharmacological response opposite to that of agonists. By doing so, it rapidly removes any other drugs bound to these receptors . Its interaction with these receptors is the primary biochemical reaction involving this compound.

Cellular Effects

This compound has significant effects on various types of cells, particularly neurons. It reverses the central nervous system and respiratory depression caused by opioids . This includes reversing life-threatening symptoms such as respiratory depression, reduced heart rate, slurred speech, drowsiness, and constricted pupils .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to opioid receptors in the body, particularly the μ-opioid receptors . As an inverse agonist, it causes the rapid removal of any other drugs bound to these receptors . This effectively reverses the effects of opioids.

Temporal Effects in Laboratory Settings

This compound acts rapidly, with effects beginning within two minutes when given intravenously, and five minutes when injected into a muscle . Its half-life is approximately 60-120 minutes due to high clearance . The duration of action is dependent upon the dose and route of administration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Initial parenteral doses of 0.4-0.8 mg are usually sufficient to restore breathing after heroin overdose . Overdoses involving synthetic opioids like fentanyl may require higher doses .

Metabolic Pathways

This compound primarily undergoes glucuronidation to form naloxone-3-glucuronide . It is also N-dealkylated to noroxymorphone or undergoes 6-keto reduction to naloxol .

Transport and Distribution

Following parenteral administration, this compound is rapidly distributed in the body and readily crosses the placenta . It is weakly bound to plasma proteins, with plasma albumin being the major binding constituent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of naloxone hydrochloride dihydrate typically involves the following steps:

Oxidation of Thebaine: Thebaine is dissolved in formic acid and subjected to an oxygenation process at a controlled temperature of 20-40°C for 3-7 hours.

Hydrogenation: The oxidized product is then hydrogenated using a metallic framework catalyst at 25-45°C for 7-13 hours.

Acetylation: The resulting compound is acetylated with diacetyl oxide at 60-100°C for 1-2 hours.

Formation of this compound: The naloxone is then reacted with hydrochloric acid and crystallized to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps but optimized for efficiency and yield. The process includes rigorous quality control measures to ensure the purity and consistency of the final product .

Types of Reactions:

Oxidation: The initial step involves the oxidation of thebaine to form an intermediate compound.

Reduction: Hydrogenation is used to reduce the intermediate compound to a more stable form.

Substitution: Chlorination and acetylation are substitution reactions that modify the intermediate compound to form naloxone.

Common Reagents and Conditions:

Oxidizing Agents: Formic acid and oxygen.

Reducing Agents: Metallic framework catalysts for hydrogenation.

Substituting Agents: Diacetyl oxide and chloroformic acid-1-chloroethene fat.

Major Products:

Applications De Recherche Scientifique

Naloxone hydrochloride dihydrate has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in analytical chemistry for the study of opioid receptor interactions.

Biology: Employed in studies investigating the role of opioid receptors in various physiological processes.

Medicine: Widely used in clinical research to develop new treatments for opioid addiction and overdose.

Industry: Utilized in the development of pharmaceutical formulations for emergency overdose treatment.

Comparaison Avec Des Composés Similaires

Naltrexone: Another opioid antagonist used for the treatment of opioid and alcohol dependence.

Methylnaltrexone: A peripherally acting opioid antagonist used to treat opioid-induced constipation.

Nalmefene: An opioid receptor antagonist used in the management of alcohol dependence.

Uniqueness of Naloxone Hydrochloride Dihydrate: this compound is unique in its rapid onset of action and high affinity for μ-opioid receptors, making it highly effective in emergency situations involving opioid overdose . Unlike other opioid antagonists, naloxone is specifically designed for rapid reversal of life-threatening opioid effects, making it a critical tool in harm reduction strategies .

Propriétés

IUPAC Name |

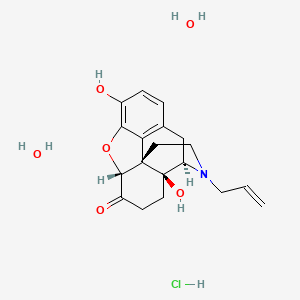

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;dihydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4.ClH.2H2O/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;;;/h2-4,14,17,21,23H,1,5-10H2;1H;2*1H2/t14-,17+,18+,19-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMZWEASFRBVKY-IOQDSZRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199452 | |

| Record name | Naloxone hydrochloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51481-60-8 | |

| Record name | Naloxone hydrochloride dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051481608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naloxone hydrochloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)-, hydrochloride, dihydrate, (5α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NALOXONE HYDROCHLORIDE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q187997EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Naloxone Hydrochloride Dihydrate interact with its target and what are the downstream effects?

A1: this compound acts as a potent opioid antagonist, primarily targeting μ-opioid receptors. [, ] Its mechanism of action involves competitive binding to these receptors, effectively blocking the effects of opioid agonists like heroin, morphine, and oxycodone. [] This competitive antagonism effectively reverses opioid overdose symptoms, including respiratory depression, sedation, and analgesia. [, ]

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts do not delve into detailed spectroscopic data, one study focuses on the "Experimental electron density distribution of this compound, a potent opiate antagonist". [] This suggests the use of techniques like X-ray diffraction to elucidate its structure. Another study investigates "The crystal structure of a narcotic antagonist: this compound". [] These studies highlight the importance of structural characterization for understanding the molecule's interactions and activity.

Q3: Can you describe the in vitro and in vivo efficacy of this compound?

A3: While the abstracts don't mention specific in vitro assays, a study focusing on opioid addiction treatment describes a clinical trial where this compound, in combination with Buprenorphine Hydrochloride, formed the intervention strategy. [] This randomized clinical trial evaluated different tapering regimens of Buprenorphine Hydrochloride followed by this compound therapy in patients with prescription opioid dependence. [] The study demonstrated the efficacy of the 4-week taper regimen combined with this compound in achieving opioid abstinence and positive treatment response. []

Q4: Is there any research on this compound's potential for cross-reactivity in immunoassays?

A4: Yes, one study investigates the "Cross-reactivity of naloxone with oxycodone immunoassays: implications for individuals taking Suboxone." [] This research highlights a critical consideration for accurate drug monitoring in patients prescribed Suboxone, a combination of Buprenorphine Hydrochloride and this compound. The study explores the possibility of naloxone influencing the results of oxycodone immunoassays, emphasizing the need for awareness and potentially alternative testing methods to avoid misinterpretations. []

Q5: Are there any studies exploring alternative applications of this compound beyond opioid overdose treatment?

A5: Interestingly, one study investigates the potential of this compound as a spawn induction suppressor in coral reef restoration. [] This research tested the effects of various chemicals, including this compound, on spawning induction in Acropora cervicornis corals. [] While this compound did induce spawning, the rates were lower than the control group, suggesting a potential suppressive effect. [] This highlights the diverse applications of this compound beyond its traditional medical use.

Q6: What are the known toxicological aspects and safety profile of this compound?

A6: While the provided abstracts don't delve into specific toxicological data or long-term effects, they highlight that this compound, particularly when administered intravenously, can precipitate opioid withdrawal symptoms in individuals with opioid dependence. [] This highlights the importance of careful administration and monitoring, particularly in individuals with a history of opioid use.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.